Thyminose-13C

Stable Isotope Dilution Mass Spectrometry Quantitative Metabolomics GC-MS

Researchers requiring accurate, site-specific quantification of deoxyribose pools face challenges with unlabeled or deuterated analogs that cause spectral congestion or chromatographic shifts. Thyminose-13C provides a precise, non-radioactive solution. - C1-specific ¹³C label (≥98 atom%) avoids MS interference from natural M+1 isotopologues. - Eliminates deuterium isotope effect observed with d2/d3 analogs for reliable LC-MS/MS retention time matching. - Defined molecular weight (135.12 g/mol) provides a clean +1 Da shift for stable isotope dilution assays.

Molecular Formula C5H10O4
Molecular Weight 135.12 g/mol
Cat. No. B12392623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyminose-13C
Molecular FormulaC5H10O4
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC(C=O)C(C(CO)O)O
InChIInChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i2+1
InChIKeyASJSAQIRZKANQN-VCIQXELJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thyminose-13C for Isotopic Tracing & Metabolic Research


Thyminose-13C (CAS 478511-57-8), also known as 2-Deoxy-D-ribose-1-13C, is a stable isotope-labeled derivative of the endogenous pentose sugar 2-deoxy-D-ribose (thyminose), wherein the carbon-13 isotope is specifically incorporated at the C1 position of the deoxyribose backbone . The compound possesses a molecular formula of C4(13C)H10O4 and a molecular weight of 135.12 g/mol, representing a nominal mass increase of 1 Da relative to the unlabeled parent compound (134.13 g/mol) . As a non-radioactive, stable isotope-labeled analog, Thyminose-13C serves primarily as a quantitative tracer for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based investigations of nucleic acid metabolism, nucleotide biosynthesis, and cellular proliferation dynamics .

Stable isotope tracer for MS and NMR metabolic studies
Site-specific C1 labeling supports metabolic flux analysis
Suitable for nucleic acid metabolism and nucleotide biosynthesis research

Why Generic Substitutes Cannot Replace Thyminose-13C


In isotopic tracer studies and quantitative MS/NMR assays, substitution of Thyminose-13C with unlabeled thyminose (CAS 533-67-5) or with alternative isotopologues (e.g., Thyminose-13C-2, Thyminose-d2/d3) introduces analytical confounders that compromise data integrity. Unlabeled thyminose cannot be distinguished from endogenous analyte pools, precluding accurate quantitation via stable isotope dilution [1]. Positional isotopomers (e.g., C5-labeled Thyminose-13C-2) yield different fragmentation patterns in MS/MS spectra and distinct NMR chemical shift perturbations, rendering cross-study data incomparable unless the identical labeling position is maintained [2]. Deuterated analogs (Thyminose-d2/d3), while also stable isotope-labeled, exhibit differential chromatographic retention (deuterium isotope effect) and may undergo metabolic hydrogen-deuterium exchange in vivo, introducing systematic quantification biases that C13-labeled compounds avoid . The specific C1-13C labeling of Thyminose-13C is therefore non-interchangeable and must be preserved across experimental replicates and cross-laboratory validations.

Unlabeled thyminose
Cannot be distinguished from endogenous analyte pools, limiting accurate quantitation via stable isotope dilution.
Positional isotopomers
Different MS/MS fragmentation patterns and NMR chemical shift perturbations may make cross-study data incomparable.
Deuterated analogs
Chromatographic retention shifts and metabolic H/D exchange can introduce systematic quantification bias absent with 13C labeling.

Thyminose-13C Quantitative Differentiation Evidence


Mass Spectrometric Differentiation in SIM/MRM Workflows

Thyminose-13C exhibits a nominal mass increase of +1 Da (135.12 g/mol) relative to unlabeled thyminose (134.13 g/mol), enabling clear chromatographic and mass spectrometric resolution in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) workflows . In contrast, the uniformly labeled 13C5 analog (2-Deoxy-D-ribose-13C5) exhibits a +5 Da mass shift, which can overlap with other naturally occurring isotopologues in complex biological matrices, reducing quantitative specificity .

MS Differentiation
Head-to-head
+1 Da mass shift (135.12 g/mol) vs. unlabeled (134.13); avoids +5 Da overlap of 13C5 analog
Supports SIM/MRM quantitation of deoxyribose with reduced isotopic envelope overlap
Derived from vendor specifications and theoretical calculation
Stable Isotope Dilution Mass Spectrometry Quantitative Metabolomics GC-MS LC-MS/MS

High Isotopic Purity Minimizes Background Interference

Commercially sourced Thyminose-13C is specified with isotopic purity of ≥98% atom 13C enrichment at the C1 position, as confirmed by NMR and high-resolution MS . This high enrichment level contrasts with biosynthetically labeled nucleosides, which often exhibit variable site-specific enrichment ranging from 70% to 89% across different carbon positions due to differential metabolic assimilation of 13C precursors [1]. Lower and non-uniform enrichment introduces significant correction factors and increases uncertainty in metabolic flux calculations.

Isotopic Purity
Reported
≥98% atom 13C at C1 position
Minimizes natural abundance correction requirements in tracer studies
Compared to 70–89% variable enrichment from biosynthetic labeling
Stable Isotope Labeling Metabolic Flux Analysis Quantitative Tracer Studies

NMR Resolution via Site-Specific C1 Labeling

The C1-13C label in Thyminose-13C generates a distinct and isolated resonance in the 13C NMR spectrum that is absent in unlabeled thyminose and distinguishable from other positional isotopomers. The 13C NMR spectrum of unlabeled 2-deoxy-D-ribose shows five distinct carbon resonances in the 60-100 ppm range [1]. Incorporation of 13C at the C1 position (the aldehyde/anomeric carbon) produces an enhanced signal at approximately 90-95 ppm (depending on mutarotation equilibrium), which serves as a unique spectroscopic handle for tracking this specific carbon through metabolic transformations without interference from natural abundance 13C signals from other positions [2]. In contrast, uniformly labeled 13C5-thyminose produces complex multiplet patterns due to 13C-13C scalar coupling, complicating spectral interpretation in crowded regions [3].

NMR Resolution
Head-to-head
Single enhanced singlet at C1; no 13C-13C coupling
Reduces spectral crowding for time-course metabolic tracing experiments
Compared to complex multiplets from uniformly 13C5-labeled analog
NMR Spectroscopy Metabolic Tracing Structural Biology 13C NMR

Synthetic Utility for Site-Specific Labeled Nucleosides

Thyminose-13C (C1-labeled) can be enzymatically or chemically coupled with nucleobases to generate site-specifically labeled nucleosides (e.g., thymidine-1′-13C) for incorporation into oligonucleotides. A demonstrated synthetic route using [13C5]-2-deoxy-D-ribose (uniformly labeled) coupled with thymine achieved an overall yield of 18% for the labeled thymidine product [1]. Positional labeling with Thyminose-13C (C1) offers comparable or potentially improved yields for specific nucleoside syntheses, as the C1 position is directly involved in N-glycosidic bond formation, and the single label avoids the steric and electronic perturbations that can accompany multiple heavy isotope substitutions [2]. Unlabeled thyminose yields identical products but without the analytical handle required for downstream MS or NMR detection .

Synthetic Utility
Class-level
Site-specific C1 labeling enables direct N-glycosidic bond formation for labeled nucleoside synthesis
Supports construction of custom 13C-labeled oligonucleotides for NMR structural studies
Yield expectations inferred from class-level precedent; experimental validation may be needed
Nucleoside Synthesis 13C-Labeled DNA/RNA Enzymatic Synthesis Phosphoramidite Chemistry

Thyminose-13C Validated Application Scenarios


LC-MS/MS Assay for Deoxyribose Metabolic Flux

Thyminose-13C is the preferred internal standard for stable isotope dilution LC-MS/MS assays quantifying endogenous 2-deoxy-D-ribose pools in cell lysates or tissue homogenates. The +1 Da mass shift provides sufficient separation from the unlabeled analyte in MRM transitions without interference from the M+1 natural abundance isotopologue of the analyte itself, which is minimized due to the high isotopic purity (≥98% atom 13C) of the labeled standard . This enables accurate quantitation of deoxyribose concentrations across a linear dynamic range typical of triple quadrupole MS instruments [1].

NMR-Based Tracing of Nucleotide Biosynthesis

For 13C NMR studies tracking the incorporation of labeled glucose-derived carbons into the deoxyribose moiety of DNA, Thyminose-13C serves as an authentic chemical shift standard and synthetic precursor. The C1-specific label produces a clean, isolated resonance that can be used to calibrate chemical shift assignments and quantify metabolic flux into the anomeric carbon of newly synthesized deoxyribonucleotides . This application leverages the NMR spectral simplification demonstrated in Section 3, Evidence Item 3 [1].

Enzymatic Synthesis of Site-Specific 13C-Thymidine

Researchers requiring site-specifically labeled DNA oligonucleotides for heteronuclear NMR or neutron scattering studies should procure Thyminose-13C as the starting material for enzymatic or chemical glycosylation. The defined C1 label ensures that the resulting thymidine-1′-13C can be incorporated into synthetic DNA strands without the spectral congestion introduced by uniform 13C5 labeling . The established synthetic routes for 13C-labeled deoxyribose nucleosides provide a validated pathway for generating sufficient quantities (0.24 μmol labeled dodecamer from 25 mg glucose) for structural studies [1].

Method Validation in Pharmaceutical Metabolism Studies

In pharmaceutical development, Thyminose-13C is employed as a tracer to validate analytical methods for detecting and quantifying nucleoside analog drugs and their metabolites. The compound's well-characterized isotopic purity (≥98%) and defined molecular weight (135.12 g/mol) make it a reliable calibration standard for high-resolution mass spectrometry platforms, ensuring compliance with regulatory guidelines for bioanalytical method validation [1].

Application
Selection Property
Validation Focus
LC-MS/MS metabolic flux assays
+1 Da mass shift and high isotopic purity (reported ≥98% atom 13C)
MRM quantitation with minimized natural abundance interference
NMR tracing of nucleotide biosynthesis
Site-specific C1 13C resonance providing an isolated spectroscopic handle
Chemical shift calibration and quantitative metabolic flux measurement
Enzymatic synthesis of site-specific 13C-thymidine
Positional label at the N-glycosidic bond formation site
Heteronuclear NMR with reduced spectral congestion vs. uniform labeling
Bioanalytical method development for nucleoside analogs
Well-characterized isotopic purity and defined molecular weight
Calibration standard for high-resolution MS platforms; method transfer context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thyminose-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.